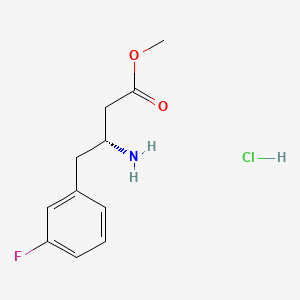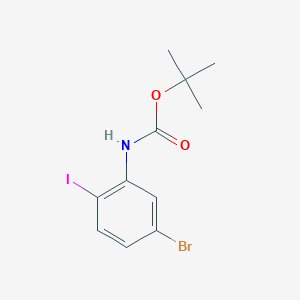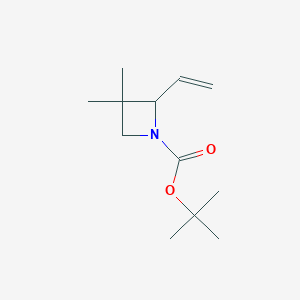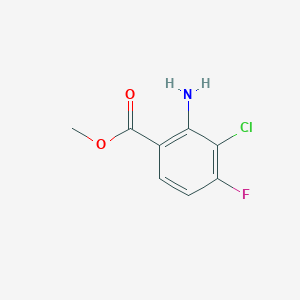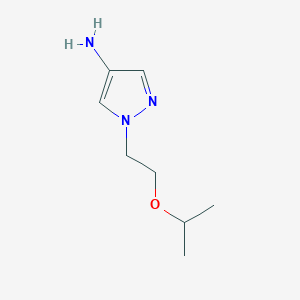
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The addition of an isopropoxyethyl group to the pyrazole ring further enhances its chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-amine with 2-isopropoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used in this reaction is often potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the carbon atom of the isopropoxyethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxyethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to a reduction in the production of reactive oxygen species and a decrease in oxidative stress. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
1-(2-Isopropoxyethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Isopropoxyethyl)-2-thioxo-1,2,3,5-tetrahydro-pyrrolo[3,2-d]pyrimidin-4-one: This compound has a similar isopropoxyethyl group but differs in the core structure, which is a pyrrolo-pyrimidine ring.
2-Isopropoxyethyl propionate: This compound shares the isopropoxyethyl group but has a different functional group, which is a propionate ester.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
1-(2-propan-2-yloxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
InChI 键 |
AQUDYYYTCGFJJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCN1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


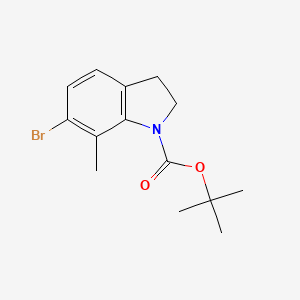
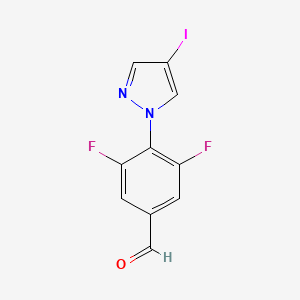
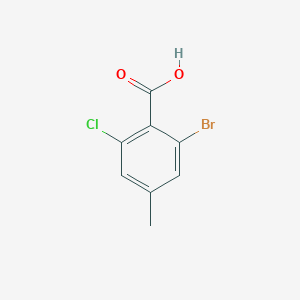

![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)


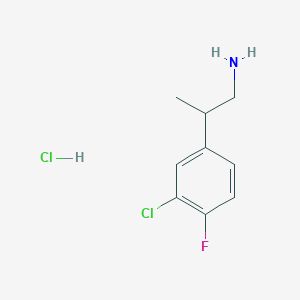
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
